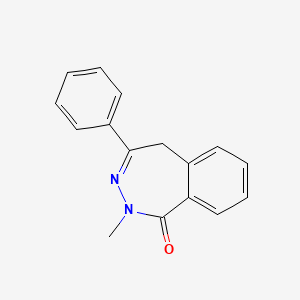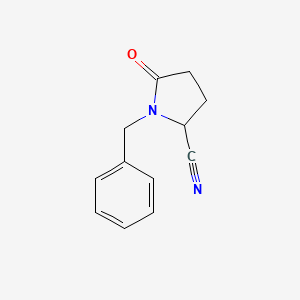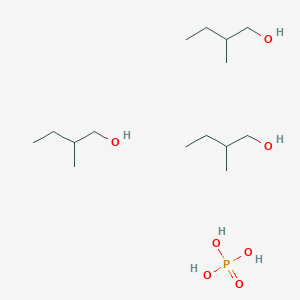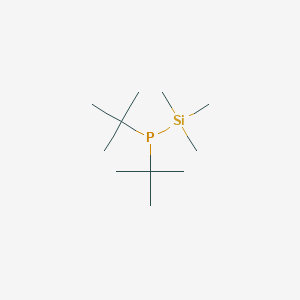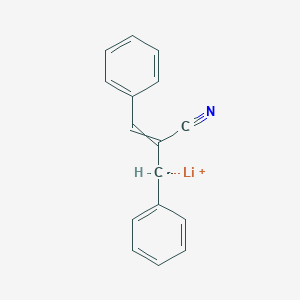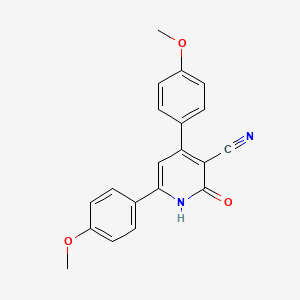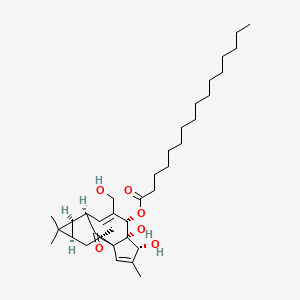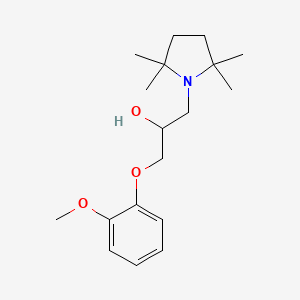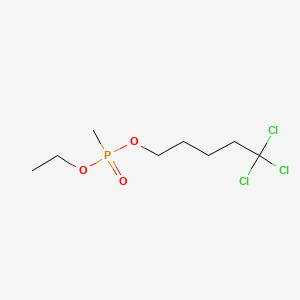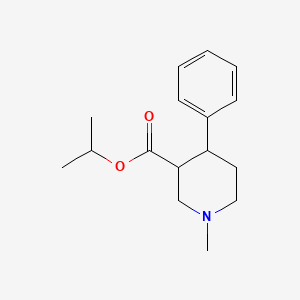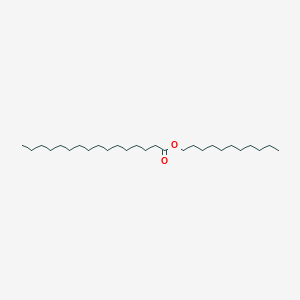![molecular formula C15H34O2SiSn B14672530 Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane CAS No. 51091-09-9](/img/structure/B14672530.png)
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of both silicon and tin atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane typically involves the reaction of triethylsilane with a suitable precursor containing the 3-oxo-3-[(triethylstannyl)oxy]propyl group. The reaction conditions often require the use of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes and organometallic compounds. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different organosilicon and organotin products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes and stannoxanes, while reduction can produce simpler organosilicon and organotin compounds.
科学的研究の応用
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon and organotin compounds.
Biology: The compound is studied for its potential use in biological imaging and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of novel therapeutics.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane involves its interaction with molecular targets through its silicon and tin atoms. These interactions can lead to the formation of stable complexes with various biomolecules and inorganic substrates. The pathways involved in its mechanism of action include coordination chemistry and organometallic reactions, which facilitate its diverse applications.
類似化合物との比較
Similar Compounds
Trimethoxysilane: An organosilicon compound with similar applications in the production of silicone materials.
Triphenylsilane: Another organosilicon compound used as a reducing agent and in the synthesis of complex molecules.
Uniqueness
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications that are not achievable with other similar compounds.
特性
CAS番号 |
51091-09-9 |
|---|---|
分子式 |
C15H34O2SiSn |
分子量 |
393.22 g/mol |
IUPAC名 |
triethylstannyl 3-triethylsilylpropanoate |
InChI |
InChI=1S/C9H20O2Si.3C2H5.Sn/c1-4-12(5-2,6-3)8-7-9(10)11;3*1-2;/h4-8H2,1-3H3,(H,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChIキー |
ISYSVJPJWXVEOF-UHFFFAOYSA-M |
正規SMILES |
CC[Si](CC)(CC)CCC(=O)O[Sn](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


